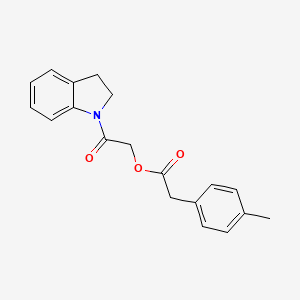

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate

Description

Properties

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14-6-8-15(9-7-14)12-19(22)23-13-18(21)20-11-10-16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEHEGGBFAGTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate typically involves the reaction of 2,3-dihydro-1H-indole with 2-oxoethyl 2-(4-methylphenyl)acetate. This reaction can be carried out under various conditions, but a common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The compound can be reduced to form dihydroindole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate, enabling comparative analysis of substituent effects, physicochemical properties, and biological activities.

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate ()

- Structure : Features a fully aromatic indole ring with a 4-nitrobenzoyl group at position 2 and an ethyl ester at position 3.

- The 4-methylphenyl group in the target compound is less electron-withdrawing than the 4-nitrobenzoyl group, which may reduce electrophilicity and alter receptor binding.

- Biological Activity : 2-Aroyl indole-3-acetic acid derivatives are reported as pro-drugs with antitumor activity . The nitro group in this analog may enhance cytotoxicity but could also increase toxicity risks.

2-[(4-Acetylphenyl)amino]-2-oxoethyl (2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetate ()

- Structure: Contains a 2,3-dioxoindole (oxidized indole) and a 4-acetylphenylamino group.

- Key Differences: The 2,3-dioxo group increases polarity and hydrogen-bonding capacity compared to the target compound’s non-oxidized dihydroindole.

- Physicochemical Properties : Molecular mass = 380.36 g/mol, higher than the target compound (estimated ~340–360 g/mol based on structural similarity) .

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate ()

- Structure: Combines a 2-methylindole with a pyrazolylamino group.

- Key Differences :

- The pyrazole ring introduces heterocyclic diversity, which may modulate selectivity for kinase targets.

- The 2-methylindole in this analog contrasts with the target compound’s 2,3-dihydroindole, affecting conformational flexibility.

- Synthetic Relevance : Demonstrates the feasibility of incorporating heterocycles into indole-acetate scaffolds, a strategy applicable to the target compound’s optimization .

(3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate ()

- Structure : Includes dual chloro-substituents (3-chlorophenyl and 4-chlorobenzoyl) and a 5-methoxy-2-methylindole.

- The 5-methoxy group could confer resistance to oxidative metabolism, extending half-life .

Research Implications and Gaps

- Pharmacological Data : While anticancer activity is inferred for the target compound, empirical studies are needed to validate its efficacy and safety.

- Computational Modeling : Molecular docking studies could compare the target’s dihydroindole core with aromatic indoles to predict binding affinities.

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-methylphenyl)acetate is a member of the indole derivative family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C19H22N4O3

- Molecular Weight : 354.4 g/mol

- IUPAC Name : 2-[2-(4-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one

Antibacterial Activity

Research has demonstrated that various indole derivatives exhibit significant antibacterial properties. The compound has been tested against several bacterial strains, revealing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

These results indicate that the compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal activity further supports the therapeutic potential of this compound in treating infections caused by fungi .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study indicated that the compound could affect signaling pathways involved in cancer progression, although specific data on IC50 values and detailed mechanisms remain limited and require further investigation .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of several indole derivatives, including our compound of interest, against a panel of bacterial and fungal strains. The findings highlighted that structural modifications significantly influenced biological activity, with certain substitutions enhancing potency .

- Fragment-Based Drug Discovery : Research utilizing fragment-based screening identified this compound as a lead candidate for further development due to its ability to interact selectively with target proteins involved in bacterial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.